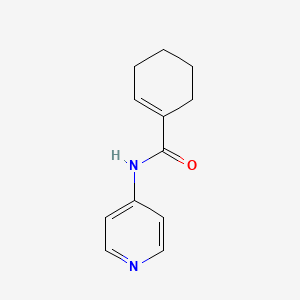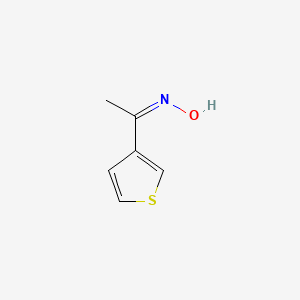
1-Phenylselanylpropylselanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylselanylpropylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylselanylpropylselanylbenzene can be synthesized through a multi-step process involving the reaction of phenylselenol with 1,3-dibromopropane. The reaction typically requires a base such as sodium hydride (NaH) to deprotonate the phenylselenol, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylselanylpropylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Phenylselanylpropylselanylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 1-Phenylselanylpropylselanylbenzene involves its ability to undergo redox reactions. Selenium atoms can cycle between different oxidation states, allowing the compound to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).
Molecular Targets and Pathways:
Antioxidant Pathways: The compound interacts with ROS, reducing oxidative stress.
Enzyme Modulation: It may modulate the activity of selenium-dependent enzymes, such as glutathione peroxidase.
Comparaison Avec Des Composés Similaires
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in antioxidant enzymes.
Uniqueness: 1-Phenylselanylpropylselanylbenzene is unique due to its specific structure, which allows for distinct reactivity and potential applications. Its dual selenium atoms provide enhanced redox capabilities compared to compounds with a single selenium atom.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and industry. Further studies are needed to fully explore its applications and benefits.
Propriétés
Numéro CAS |
56814-39-2 |
|---|---|
Formule moléculaire |
C15H16Se2 |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
1-phenylselanylpropylselanylbenzene |
InChI |
InChI=1S/C15H16Se2/c1-2-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clé InChI |
IQGGWOFNLDIYPI-UHFFFAOYSA-N |
SMILES canonique |
CCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


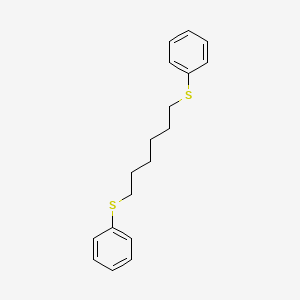
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
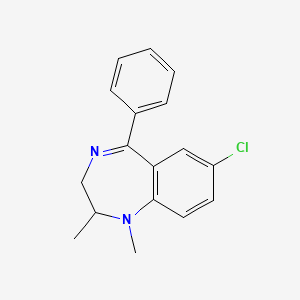
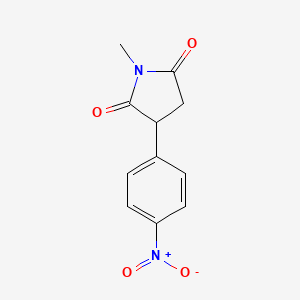

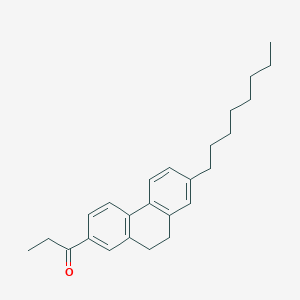
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
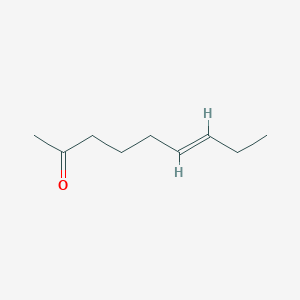
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)

